molecular formula C18H13ClFN5O3 B11425766 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide

2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11425766
M. Wt: 401.8 g/mol
InChI Key: BWHGNSYALJOVLF-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl group, and a tetrahydropyrrolo[3,4-d][1,2,3]triazole core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyrrolo[3,4-d][1,2,3]triazole Core: This step often involves the cyclization of appropriate precursors under controlled conditions, such as heating with a suitable catalyst.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the core structure.

    Attachment of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions, where a fluorophenyl group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may be studied for its potential interactions with various biomolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets might make it useful in developing new therapeutic agents.

Industry

Industrially, the compound could be used in the production of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide stands out due to the presence of both chlorophenyl and fluorophenyl groups

Properties

Molecular Formula

C18H13ClFN5O3

Molecular Weight

401.8 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H13ClFN5O3/c19-10-2-1-3-13(8-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-12-6-4-11(20)5-7-12/h1-8,15-16H,9H2,(H,21,26)

InChI Key

BWHGNSYALJOVLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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